molecular formula C32H46O9 B1245941 7,8-Dehydrocerberin

7,8-Dehydrocerberin

Cat. No. B1245941
M. Wt: 574.7 g/mol
InChI Key: MJWBKZJOFFGTCD-ZSCKLWMASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dehydrocerberin is a cardenolide glycoside that is the 7,8-dehydroderivative of cerberin. Isolated from Cerbera manghas, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a cardenolide glycoside and a monosaccharide derivative.

Scientific Research Applications

1. Neuroprotective and Antidepressant Effects

  • 7,8-Dihydroxyflavone (7,8-DHF), a type of 7,8-Dehydrocerberin, acts as a TrkB receptor agonist and mimics the physiological actions of brain-derived neurotrophic factor (BDNF) to attenuate neurogenic disease, demonstrating potential as a treatment for depression and other neurodegenerative diseases. For instance, 7,8-DHF has shown antidepressant effects in animal models, promoting neurogenesis in the dentate gyrus and exhibiting potent antidepressant effects (Liu et al., 2010).

2. Enhancing Mitochondrial Biogenesis and Energy Metabolism

  • Research has revealed that 7,8-DHF treatment can increase cellular respiration by promoting mitochondrial biogenesis in skeletal muscle cells. This property is valuable in addressing obesity-related metabolic abnormalities, as seen in studies where 7,8-DHF consumption led to reduced body weight gain and improved insulin sensitivity in obese mice (Wood et al., 2018).

3. Anti-inflammatory Properties

  • 7,8-DHF, through its action as a tyrosine kinase receptor B agonist, has demonstrated anti-inflammatory properties. This has been observed in studies involving microglial cells, where 7,8-DHF attenuated the production of pro-inflammatory mediators and cytokines, indicating its potential therapeutic value against neurodegenerative diseases involving microglial activation (Park et al., 2014).

4. Oxidative Stability and Interaction with Oxygen

  • Studies have explored the stability of 7,8-dihydropterins, including 7,8-DHF, in air-equilibrated aqueous solutions, indicating their susceptibility to oxidation. This research is significant for understanding the chemical behavior of these compounds in biological systems (Dántola et al., 2008).

5. Molecular Interactions and Biological Activity

  • Molecular studies have been conducted to understand the interactions of 7,8-DHF and its derivatives with TrkB and VEGFR2 proteins, providing insights into its dual biochemical action and potential effects on various cellular pathways. This research is vital for the development of treatments targeting these pathways (Chitranshi et al., 2015).

6. Potential in Treating Leukemia

  • Research has shown that 7,8-dihydromethysticin, a derivative of 7,8-DHF, exhibits anti-cancer properties against leukemia cells. It has been observed to inhibit cell proliferation, induce cell cycle arrest, and affect the JAK/STAT signaling pathway, highlighting its potential as a valuable candidate for leukemia research and chemoprevention (Xiao et al., 2021).

7. Synthesis and Chemical Transformations

  • Studies on the synthesis of 7,8-dehydropurpurin dimers and their conversion into porphyrin dimers have been conducted. These studies are significant for understanding the chemical properties and potential applications of 7,8-Dehydrocerberin derivatives in various fields, including material science (Fukui et al., 2014).

properties

Molecular Formula

C32H46O9

Molecular Weight

574.7 g/mol

IUPAC Name

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,9R,10S,13R,14R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C32H46O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h7,14,17,20-23,26-29,35-36H,6,8-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,26-,27+,28-,29-,30-,31+,32-/m0/s1

InChI Key

MJWBKZJOFFGTCD-ZSCKLWMASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5(C4=CC[C@@H]3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4=CCC3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dehydrocerberin
Reactant of Route 2
7,8-Dehydrocerberin
Reactant of Route 3
7,8-Dehydrocerberin
Reactant of Route 4
7,8-Dehydrocerberin
Reactant of Route 5
7,8-Dehydrocerberin
Reactant of Route 6
7,8-Dehydrocerberin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.